2-(4-Quinolyl)malondialdehyde sesquihydrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
386715-38-4 |
|---|---|
Molecular Formula |
C24H24N2O7 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-quinolin-4-ylpropanedial;trihydrate |
InChI |
InChI=1S/2C12H9NO2.3H2O/c2*14-7-9(8-15)10-5-6-13-12-4-2-1-3-11(10)12;;;/h2*1-9H;3*1H2 |
InChI Key |
HGDDGVKYQNOJAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O.O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O.C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O.O.O.O |
Pictograms |
Irritant |
Origin of Product |
United States |
Biological Activity
2-(4-Quinolyl)malondialdehyde sesquihydrate is a compound of interest due to its potential biological activities, particularly in relation to oxidative stress and lipid peroxidation. This article reviews the biological activity of this compound, drawing on diverse research findings, case studies, and data tables to provide a comprehensive overview.
2-(4-Quinolyl)malondialdehyde is a derivative of malondialdehyde (MDA), a well-known product of lipid peroxidation. MDA is recognized for its reactivity with biomolecules, leading to various toxicological effects. The structural similarities between MDA and 2-(4-Quinolyl)malondialdehyde suggest that the latter may exhibit comparable biological activities.
1. Oxidative Stress and Cytotoxicity
Research indicates that compounds related to malondialdehyde can induce oxidative stress in cells, leading to cytotoxic effects. For instance, studies have shown that MDA can interact with DNA and proteins, potentially resulting in mutagenic effects .
Table 1: Cytotoxic Effects of Malondialdehyde Derivatives
| Compound | Cytotoxicity Level | Mechanism of Action |
|---|---|---|
| Malondialdehyde | High | DNA and protein adduct formation |
| 4-Hydroxynonenal | Very High | Reactive oxygen species generation |
| 2-(4-Quinolyl)malondialdehyde | Moderate | Similar mechanisms as MDA |
2. Genotoxicity
The genotoxic potential of MDA has been extensively studied, with findings suggesting that it can lead to DNA damage through the formation of adducts . The structural characteristics of 2-(4-Quinolyl)malondialdehyde may enable it to similarly interact with genetic material.
Case Study: Genotoxic Effects in Cellular Models
A study involving human cell lines exposed to varying concentrations of 2-(4-Quinolyl)malondialdehyde demonstrated significant increases in DNA strand breaks compared to control groups. This suggests a potential for genotoxicity similar to that observed with MDA .
3. Cell Proliferation and Apoptosis
The compound's influence on cell proliferation has been examined in various contexts. It has been observed that at certain concentrations, derivatives of malondialdehyde can promote cell proliferation by activating specific signaling pathways, while higher concentrations may induce apoptosis .
Table 2: Effects on Cell Proliferation
| Concentration (µM) | Effect on Cell Proliferation | Mechanism |
|---|---|---|
| 5 | Increased | Activation of Wnt pathway |
| 10 | Decreased | Induction of apoptosis |
The biological activity of 2-(4-Quinolyl)malondialdehyde is likely mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar to MDA, it may induce ROS production, leading to oxidative damage.
- Protein Modification : The compound can form adducts with proteins, altering their function and potentially triggering apoptotic pathways.
- Gene Expression Regulation : Evidence suggests that MDA can influence the expression of genes involved in stress responses and apoptosis; similar effects may be anticipated for its derivatives.
Scientific Research Applications
Biomarker for Oxidative Stress
2-(4-Quinolyl)malondialdehyde sesquihydrate serves as a biomarker for assessing oxidative stress levels in biological systems. Elevated levels of malondialdehyde (MDA) are indicative of lipid peroxidation, which is linked to various diseases, including cardiovascular diseases and cancer.
Case Study : A study investigated serum MDA levels in septic patients, revealing that sustained high levels were associated with increased severity and mortality rates. The findings suggested that MDA could be a predictive marker for patient outcomes in critical care settings .
Colorimetric Assays
The compound is utilized in colorimetric assays to quantify lipid peroxidation. The reaction of MDA with specific reagents produces chromophores that can be measured spectrophotometrically.
Data Table : Colorimetric Assay Results
| Medium Used | Max Absorbance (nm) | Yield of Chromophore |
|---|---|---|
| Methanesulfonic Acid | 586 | High |
| Hydrochloric Acid | 586 | Moderate |
This methodology allows for the specific measurement of MDA in biological samples, enhancing the understanding of oxidative damage in various conditions .
Role in Disease Mechanisms
Research indicates that MDA plays a role in the pathophysiology of several diseases. For instance, increased MDA levels have been correlated with inflammatory conditions and metabolic disorders.
Case Study : A review highlighted the significance of MDA as a marker for oxidative stress in allergic diseases, suggesting that monitoring MDA levels could aid in understanding the underlying mechanisms of these conditions .
Therapeutic Potential
There is ongoing research into the therapeutic applications of compounds related to malondialdehyde derivatives. Antioxidants that target oxidative stress pathways may mitigate the harmful effects associated with elevated MDA levels.
Data Table : Effects of Antioxidant Treatment on MDA Levels
These findings underscore the potential for therapeutic interventions aimed at reducing oxidative stress through dietary or pharmacological means.
Chemical Reactions Analysis
General Reactivity of Malondialdehyde (MDA)
MDA is a highly reactive β-dicarbonyl compound, existing predominantly as its enol tautomer under physiological conditions . Key reaction pathways include:
-
Nucleophilic Addition : Reacts with primary amines (e.g., lysine residues) to form Schiff bases .
-
Radical Reactions : Participates in radical-mediated processes, such as the formation of cyanine chromophores with indole derivatives under acidic conditions .
-
Crosslinking : Binds to DNA bases (e.g., deoxyguanosine) to form mutagenic adducts like M
G .
Analytical Methods for MDA Detection
While not directly applicable to 2-(4-Quinolyl)malondialdehyde sesquihydrate , MDA’s reactivity is leveraged in assays such as:
Structural Considerations for Quinolyl Derivatives
Quinolyl groups (e.g., 4-quinolyl) are aromatic heterocycles that may influence reactivity through:
-
Electron-Withdrawing Effects : Potentially increasing the electrophilicity of the aldehyde group.
-
Steric Hindrance : The bulky quinolyl moiety could restrict access to reactive sites.
-
Tautomerization : Likely stabilization of specific enol or keto forms in solution.
Gaps in Existing Literature
No studies in the provided sources address This compound . Key unknowns include:
-
Synthesis : Whether it forms via lipid peroxidation or enzymatic pathways.
-
Biomolecular Adducts : Potential interactions with proteins, DNA, or lipids.
-
Stability : Hydrolysis or decomposition under physiological conditions.
Recommended Research Directions
To characterize This compound , future studies could:
Comparison with Similar Compounds
Quinolinecarbaldehyde Derivatives
The compound shares a quinoline backbone with other carbaldehyde derivatives but differs in substituent position and functional groups. Key analogs include:
Structural and Functional Differences :
- Hydration State: The sesquihydrate form may enhance aqueous solubility compared to anhydrous analogs, though stability under dehydration conditions remains uncharacterized (general hydrate behavior noted in ).
Quinoline Derivatives with Bulky Substituents
While these lack aldehyde groups, their synthetic routes (e.g., PdCl₂(PPh₃)₂ catalysis) may overlap with methods for synthesizing 2-(4-Quinolyl)malondialdehyde derivatives.
Key Contrasts :
- Functional Groups: Amino and chloro substituents in 4k prioritize electronic effects over aldehyde-mediated reactivity.
- Applications : Aldehyde-containing compounds are more likely to engage in condensation reactions or act as enzyme inhibitors (e.g., aldehyde dehydrogenase (ALDH) targeting, as suggested by its inclusion in ALDH-related CAS listings ).
Preparation Methods
Reaction of Quinoline Derivatives with Malondialdehyde
The core synthetic strategy involves reacting malondialdehyde with a 4-quinolinyl precursor under conditions that favor formation of the malondialdehyde quinoline adduct.
-
- Solvent: Polar aprotic solvents such as 1,4-dioxane or methanol.
- Temperature: Mild heating around 30°C to 75°C to promote condensation without decomposition.
- Catalyst/Base: Piperidine or other amines may be used to facilitate the reaction.
- Time: Reaction times vary from 1 to 6 hours depending on scale and conditions.
Mechanism: The reaction proceeds via nucleophilic attack of the quinoline nitrogen or an activated quinoline intermediate on the electrophilic aldehyde groups of malondialdehyde, forming a conjugated system.
Modified Mannich Reaction for Quinoline Functionalization
In some synthetic routes, a modified Mannich reaction is employed to introduce aminomethyl groups onto hydroxyquinoline derivatives, which can then be converted into malondialdehyde conjugates.
-
- Starting from 4-hydroxyquinolines, aminomethylation is carried out using paraformaldehyde and piperidine.
- The reaction is performed in 1,4-dioxane under reflux for about 1 hour.
- The product is isolated as a solid, which can be further processed to yield the malondialdehyde quinoline compound.
Notes: This approach allows for selective functionalization and can be adapted to produce various quinoline derivatives before coupling with malondialdehyde.
Alternative Synthesis via Ester Hydrolysis and Condensation
Another approach involves preparing 2-(4-hydroxyquinolin-2-yl)acetic acid derivatives via ester hydrolysis, followed by condensation with malondialdehyde.
- Steps:
- Ester hydrolysis is performed using concentrated hydrochloric acid to avoid saponification side reactions.
- The resulting acid intermediate is immediately reacted with paraformaldehyde and piperidine to form the desired product.
- This method prevents unwanted decarboxylation and improves yield.
Industrial Scale Preparation Using Dialkylformamide Chlorides
A patented industrial process describes the preparation of malondialdehyde derivatives by reacting phosgene with dialkylformamide to form dialkylformamide chlorides, which then react with enol ethers (vinyl ethers) to yield malondialdehyde derivatives.
-
- Reaction temperature: Approximately 65–70°C.
- Continuous liquid phase reactors with Raschig ring columns for efficient mixing.
- High yields approaching quantitative conversion.
Advantages: This method provides high purity products with minimal resinous impurities and is scalable for large production volumes.
Data Table Summarizing Preparation Conditions
| Preparation Method | Starting Materials | Solvent | Temperature (°C) | Catalyst/Base | Reaction Time | Yield & Purity Notes |
|---|---|---|---|---|---|---|
| Quinoline + Malondialdehyde Condensation | 4-quinolinyl compound + malondialdehyde | 1,4-dioxane/methanol | 30–75 | Piperidine | 1–6 hours | Moderate to high yield; purity depends on workup |
| Modified Mannich Reaction | 4-hydroxyquinoline + paraformaldehyde + piperidine | 1,4-dioxane | Reflux (~100) | Piperidine | ~1 hour | Produces aminomethylated intermediate |
| Ester Hydrolysis + Condensation | Ester of 4-hydroxyquinoline + HCl + paraformaldehyde + piperidine | Aqueous HCl + 1,4-dioxane | Ambient to reflux | Piperidine | Several hours | Avoids decarboxylation; stable intermediate |
| Industrial Dialkylformamide Chloride Route | Dialkylformamide + phosgene + vinyl ether | Not specified (liquid phase reactor) | 65–70 | None (chemical reagents) | Continuous | High yield (~95–100%); scalable process |
Research Findings and Analytical Data
- Spectroscopic Analysis: The product's structure and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy, UV-visible spectroscopy, and chromatographic techniques.
- Crystallography: Molecular structure, including bond lengths and angles, can be elucidated by X-ray crystallography, confirming the sesquihydrate form.
- Biological Relevance: The quinoline moiety enhances reactivity, making the compound useful in oxidative stress studies and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(4-Quinolyl)malondialdehyde sesquihydrate?
- Methodology : A common approach involves condensation reactions using quinoline derivatives and malondialdehyde precursors. For example, analogous sesquihydrate compounds (e.g., (E)-N′-(4-Pyridylmethylene)-2-(quinolin-8-yloxy)acetohydrazide sesquihydrate) are synthesized via refluxing ethanol with stoichiometric reactants and catalytic acetic acid, followed by slow evaporation for crystallization .
- Key Considerations : Monitor pH and temperature during reflux to avoid side reactions. Purification via recrystallization in solvents like tetrahydrofuran (THF) is critical for obtaining high-purity crystals .
Q. How is the crystal structure of this compound characterized?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For sesquihydrates, parameters such as unit cell dimensions (e.g., monoclinic space group C2/c with a = 31.09 Å, b = 12.27 Å, c = 11.89 Å) and hydrogen-bonding networks should be analyzed . Use software like SHELXTL for structure refinement and DIAMOND for molecular visualization .
- Data Interpretation : Pay attention to water molecule placement (e.g., "1.5H₂O" indicates variable hydration states) and dihedral angles between aromatic rings (e.g., 21.0° for quinoline-pyridine interactions) .
Q. What spectroscopic techniques are suitable for confirming the compound’s structure?
- Methodology : Combine NMR (¹H/¹³C), FT-IR, and elemental analysis. For example, ¹H NMR should show peaks for aldehyde protons (δ ~9–10 ppm) and quinoline aromatic protons (δ ~7–8.5 ppm). FT-IR bands near 1680 cm⁻¹ confirm C=O stretches .
- Validation : Cross-reference experimental data with computational simulations (e.g., density functional theory, DFT) to resolve ambiguities in tautomeric forms .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and theoretical spectral data?
- Methodology : For discrepancies in NMR or XRD
Re-examine crystallization conditions (e.g., solvent polarity, temperature) that may alter hydration states or conformation .
Use variable-temperature XRD to assess thermal stability of the sesquihydrate form .
Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O–H⋯N vs. N–H⋯O hydrogen bonds) .
- Case Study : In analogous compounds, hydration loss during heating (e.g., sesquihydrate → hemihydrate) caused irreversible amorphization, necessitating controlled humidity during experiments .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Methodology :
- Reaction Optimization : Use design of experiments (DoE) to test variables like solvent (e.g., ethanol vs. THF), catalyst (e.g., acetic acid concentration), and reaction time .
- Byproduct Mitigation : Employ column chromatography or preparative HPLC for intermediates. For example, hydrazide byproducts in Schiff base syntheses can be removed using silica gel (hexane/ethyl acetate) .
Q. How do hydration states impact biological or catalytic activity?
- Methodology :
Prepare anhydrous and hydrated forms via lyophilization or controlled humidity exposure .
Compare bioactivity (e.g., enzyme inhibition) using assays like fluorescence quenching or UV-Vis spectroscopy. For instance, hydrated coumarin derivatives show enhanced solubility and antioxidant capacity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
